![molecular formula C17H18N4O3 B2383974 N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide CAS No. 838842-82-3](/img/structure/B2383974.png)
N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions, which introduce a nitro group into an organic compound . A specific method for synthesizing “N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide” would likely depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like single-crystal X-ray diffraction . This allows for the determination of the compound’s crystal structure, including its space group and unit cell dimensions .Chemical Reactions Analysis
Nitro compounds, such as those containing a nitrophenyl group, are known to participate in various chemical reactions . These can include reductions, substitutions, and other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the density, boiling point, and molecular weight of similar compounds can be determined .Scientific Research Applications
- Anticancer Properties : 3NPPC has been investigated for its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells and its ability to inhibit tumor growth .
- Neuroprotection : Studies suggest that 3NPPC may have neuroprotective properties, making it relevant in the context of neurodegenerative diseases .
- Crystal Engineering : The crystal structure of 3NPPC has been determined, providing insights into its packing arrangement and intermolecular interactions. Such knowledge aids in designing novel materials with tailored properties .
- Nonlinear Optical Properties : 3NPPC exhibits nonlinear optical behavior, making it useful for applications in optoelectronic devices and photonics .
- Metal Complexes : Researchers explore the coordination chemistry of 3NPPC with various metal ions. These complexes may have catalytic or luminescent properties .
- Pollutant Detection : 3NPPC-based sensors could be employed for detecting environmental pollutants due to their sensitivity and selectivity .
- Self-Assembly : 3NPPC can participate in supramolecular self-assembly, leading to the formation of functional nanostructures. These assemblies find applications in drug delivery and nanotechnology .
- Building Block : Chemists use 3NPPC as a building block for constructing more complex molecules. Its versatile reactivity allows for diverse synthetic pathways .
Medicinal Chemistry
Materials Science
Coordination Chemistry
Environmental Chemistry
Supramolecular Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the presence of a nitro group in aromatic compounds can result in deactivation of the ring towards electrophilic aromatic substitutions . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds, such as those in the kynurenine pathway, have been shown to influence a wide range of physiological processes .
Pharmacokinetics
A compound with a similar structure, 3,4-dimethoxy-n-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide (jm6), was found to be rapidly metabolized in mice but slowly metabolized in humans .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-14-5-4-8-16(13-14)21(23)24)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQMYQAHYFDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329959 | |
Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794645 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |
CAS RN |
838842-82-3 | |
Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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